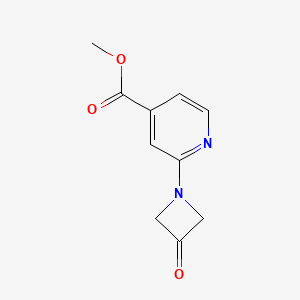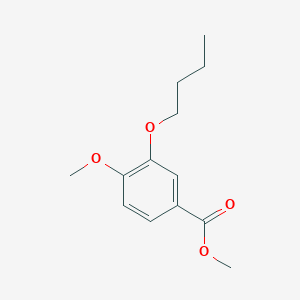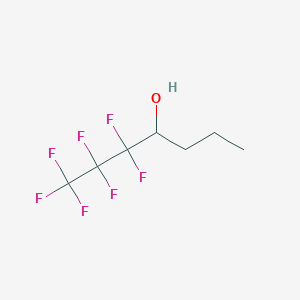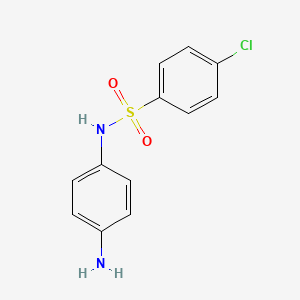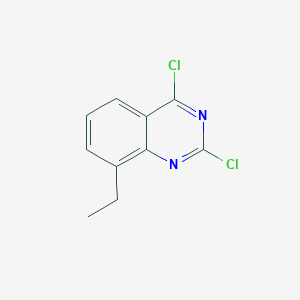
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also features a dichlorobenzyl group, which adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the dichlorobenzyl group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For example, photochemical benzylic bromination using in situ generated bromine in a continuous flow mode has been reported to achieve high throughput and mass efficiency .
化学反应分析
Types of Reactions
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the dichlorobenzyl group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of simpler benzyl derivatives.
科学研究应用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound can be used to study protein interactions and enzyme functions. The dichlorobenzyl group can be modified to introduce various functional groups, enabling the study of different biological pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The dichlorobenzyl group has been associated with antimicrobial activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The dichlorobenzyl group can interact with various enzymes and proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Fmoc-®-3-amino-3-(2,3-dichlorophenyl)propanoic acid
- Fmoc-(s)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the specific positioning of the dichlorobenzyl group and the presence of the Fmoc protecting group. This combination of features allows for selective reactions and modifications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C25H21Cl2NO4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
(2S)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI 键 |
ZANBNMRUVUWFON-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




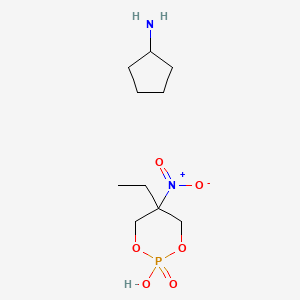

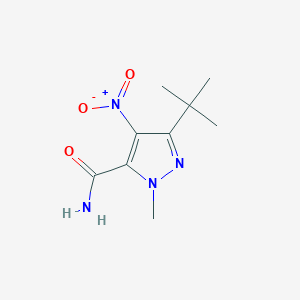
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)



